Mdmb-fub7aica -

Mdmb-fub7aica

Catalog Number: EVT-10953265
CAS Number:
Molecular Formula: C22H24FN3O3
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mdmb-fub7aica is synthesized in laboratories and is not found naturally. It is part of a larger family of synthetic cannabinoids that are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound is often used in research settings and is available as an analytical reference standard for scientific studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mdmb-fub7aica typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 4-fluorobenzylamine and 3-methylbutanoic acid.
  2. Reagents: Common reagents used include coupling agents such as carbodiimides to facilitate the formation of amide bonds.
  3. Reaction Conditions: The reaction usually occurs under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

The detailed synthetic pathway can be complex, often requiring optimization to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

Mdmb-fub7aica has a unique molecular structure characterized by a combination of an indole moiety and a carboxamide functional group. The molecular formula is C19H24FN2O3C_{19}H_{24}FN_{2}O_{3}, and its molecular weight is approximately 344.41 g/mol.

  • Structural Features:
    • Indole ring system
    • Fluorobenzyl substituent
    • Methyl ester group

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Mdmb-fub7aica can undergo various chemical reactions typical for synthetic cannabinoids, including:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The fluorine atom on the benzyl ring can participate in nucleophilic substitution reactions, potentially altering its pharmacological properties.

These reactions are significant for understanding the compound's stability and potential degradation pathways .

Mechanism of Action

Process and Data

Mdmb-fub7aica acts primarily as a selective agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of natural cannabinoids by modulating neurotransmitter release, which can lead to various physiological effects such as euphoria, altered perception, and increased appetite.

  • Binding Affinity: Research suggests that Mdmb-fub7aica has a high affinity for CB1 receptors, contributing to its psychoactive effects.
  • Signal Transduction: Activation of these receptors initiates intracellular signaling cascades that influence neuronal activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for both laboratory handling and potential applications in research .

Applications

Scientific Uses

Mdmb-fub7aica serves several important roles in scientific research:

  • Analytical Reference Standard: It is utilized in forensic toxicology to identify synthetic cannabinoids in biological samples.
  • Pharmacological Studies: Researchers study its effects on cannabinoid receptors to better understand the pharmacodynamics of synthetic cannabinoids.
  • Development of New Therapeutics: Insights gained from studying Mdmb-fub7aica may contribute to developing new medications targeting cannabinoid pathways for various medical conditions.
Introduction to Azaindole-Derived Synthetic Cannabinoids

Nomenclature and Structural Classification of 7-Azaindole Carboxamides

The systematic chemical name for Mdmb-fub7aica is methyl (S)-2-{[1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]amino}-3,3-dimethylbutanoate. Its nomenclature follows conventions established for synthetic cannabinoids:

  • "Mdmb" denotes the methyl 3,3-dimethylbutanoate ester group attached to the carboxamide nitrogen.
  • "Fub" signifies the 4-fluorobenzyl substituent on the 7-azaindole nitrogen.
  • "7aica" indicates the 7-azaindole-3-carboxylic acid core [4] [9].

Structurally, 7-azaindole carboxamides comprise three modular domains (Table 1):

  • Bicyclic core: The 7-azaindole system positions one nitrogen at the bridgehead (N1) and another within the six-membered ring (N7), creating hydrogen-bonding motifs critical for CB1 receptor engagement. Crystallographic studies confirm that N7 forms a key hydrogen bond with Ser383 of the CB1 receptor, while the carbonyl oxygen interacts with Lys192 [1] [4].
  • Amide linker: Connects the core to the tertiary substituent, typically facilitating metabolic esterase cleavage to inactive acids.
  • Tail group: Lipophilic domains such as 4-fluorobenzyl (Mdmb-fub7aica) or adamantyl derivatives enhance receptor affinity and blood-brain barrier penetration.

Table 1: Structural Domains of Representative 7-Azaindole Carboxamides

CompoundCoreAmide LinkerTail Group
Mdmb-fub7aica7-AzaindoleN-(methyl 3,3-dimethylbutanoate)4-Fluorobenzyl
AP4AIC7-AzaindoleAdamantyl carboxylaten-Pentyl
5F-MDMB-P7AICA7-AzaindoleN-(methyl 3,3-dimethylbutanoate)5-Fluoropentyl

Isomerism significantly influences activity. Unlike 4-, 5-, or 6-azaindoles, the 7-azaindole configuration optimally positions hydrogen-bond acceptors for CB1 interaction. Nuclear Overhauser effect spectroscopy (NOESY) analyses reveal that 4-fluorobenzyl substitution induces a planar conformation, enhancing receptor docking efficiency [4] [9].

Historical Emergence in Designer Drug Markets

7-Azaindole synthetic cannabinoids emerged reactively following global scheduling of earlier scaffolds (e.g., indoles/indazoles). Forensic timelines reveal four evolutionary phases:

  • 2013–2015: Initial detection of ester-linked azaindoles (e.g., PB-22/5F-PB-22) in Japanese and Russian markets, though without significant proliferation [4] [9].
  • Late 2015: First identification of CUMYL-5F-P7AICA (7-azaindole analog of CUMYL-PINACA) in Swiss, German, and Australian herbal products, demonstrating deliberate scaffold hopping [4].
  • 2016–2017: Diversification with adamantyl (e.g., AP4AIC) and MDMB-type tails. Queensland Health Forensic and Scientific Services (QHFSS) documented unidentified pentyl-azaindole-adamantyl compounds in plant material, later confirmed as AP4AIC in South Korea (2016) and Russia (2017) [4] [7].
  • 2018–Present: Refinement to high-potency analogs like Mdmb-fub7aica, leveraging fluorinated tails to prolong half-life. Europol reports note 24 new azaindole NPS in 2022 alone, comprising 58% of all novel synthetic cannabinoids [7].

Table 2: Emergence Timeline of Key 7-Azaindole Cannabinoids

YearCompoundFirst ReportedProduct Forms
2013PB-22 (QUPIC)JapanHerbal blends, e-liquids
2015CUMYL-5F-P7AICASwitzerlandHerbal material
2016AP4AICSouth KoreaPowdered "fragrance"
20175F-MDMB-P7AICAGermanyE-liquids
2019Mdmb-fub7aica analogsEU Early Warning SystemNot specified

Online vendor linguistics evolved concurrently, utilizing "research chemical" euphemisms and isomer-specific codes (e.g., "7'N-5F-ADB" for 5F-MDMB-P7AICA) to evade keyword detection. Cryptomarket transactions enabled rapid global distribution, with vendors emphasizing "undetectability" and "legal status" over pharmacological data [4] [7].

Legal and Regulatory Landscapes Governing Analog Development

Control strategies for 7-azaindole cannabinoids struggle against agile chemical redesign. Jurisdictions employ three primary approaches:

  • Generic legislation: Broad bans based on core structure (e.g., UK Psychoactive Substances Act 2016). Australia’s blanket prohibition of "azaindole derivatives with carboxamide links" in 2019 directly targeted compounds like Mdmb-fub7aica [4].
  • Analog scheduling: The US Controlled Substances Act’s Federal Analog Act covers "substantially similar" compounds. In 2020, the DEA temporarily scheduled 5F-MDMB-P7AICA as a positional isomer of banned indole-carboxamides [7].
  • International coordination: UN Commission on Narcotic Drugs added MDMB-4en-PINACA (structurally analogous to Mdmb-fub7aica) to Schedule II in 2023, though enforcement lags due to synthesis route variations [7].

Analytical identification poses critical hurdles. Gas chromatography-mass spectrometry (GC-MS) fragmentation of 7-azaindoles yields near-identical spectra to indazole isomers (e.g., m/z 144, 117 base peaks). Nuclear magnetic resonance (NMR) remains essential for distinguishing N-substitution patterns, as demonstrated in case studies from Hungary and Germany where Mdmb-fub7aica metabolites required liquid chromatography-tandem mass spectrometry (LC-MS/MS) differentiation from regulated analogs [4] [7].

Patent protections further complicate regulation. Chinese patents (e.g., CN102746295A) detailing efficient 4-substituted-7-azaindole synthesis routes remain publicly accessible. Clandestine laboratories exploit such literature to optimize halogenation or alkoxylation at unreviewed positions, creating "legal" analogs within months of parent compound bans [2] [6].

Properties

Product Name

Mdmb-fub7aica

IUPAC Name

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1

InChI Key

HLKNMMBZMILVCN-GOSISDBHSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.